molecular formula C19H26N4O3 B12229518 3-Tert-butyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12229518
M. Wt: 358.4 g/mol
InChI Key: RUHWYTHJXJUSBP-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring, which is further connected to a dimethyl-oxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of strong bases.

    Attachment of the methoxy group: This can be done through nucleophilic substitution reactions using methanol or methoxy-containing reagents.

    Formation of the pyrrolidine ring: This step may involve cyclization reactions of appropriate amino alcohols or other suitable intermediates.

    Attachment of the dimethyl-oxazole moiety: This can be achieved through condensation reactions involving oxazole derivatives and suitable carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine, pyrrolidine, and oxazole rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

3-Tert-butyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone: A compound with a similar tert-butyl and dimethyl substitution pattern but different core structure.

    tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound featuring a tert-butyl group and complex substitution pattern.

Uniqueness

3-Tert-butyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C19H26N4O3/c1-12-17(13(2)26-22-12)18(24)23-9-8-14(10-23)11-25-16-7-6-15(20-21-16)19(3,4)5/h6-7,14H,8-11H2,1-5H3

InChI Key

RUHWYTHJXJUSBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C

Origin of Product

United States

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